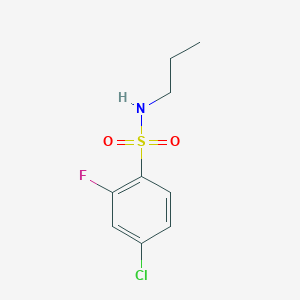

4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-chloro-2-fluoro-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLZMNYGMMWSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide typically involves the following steps:

Nitration: The benzene ring is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amino group.

Sulfonation: The amino group is then sulfonated to form the sulfonamide.

Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Products with different functional groups replacing chlorine or fluorine.

Oxidation: Oxidized derivatives of the sulfonamide group.

Reduction: Reduced forms of the sulfonamide group.

Scientific Research Applications

4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s structural analogs can be categorized based on core scaffolds and substituent patterns:

3-Chloro-N-Phenyl-Phthalimide ()

- Core Structure : Phthalimide (isoindole-1,3-dione) vs. benzene sulfonamide.

- Substituents : Chlorine at position 3 and phenyl group on the nitrogen.

- Key Differences: The phthalimide core introduces rigidity and planar geometry, enhancing π-π stacking in polymer synthesis (e.g., polyimides) .

N-[4-(2-Chloroacetyl)Phenyl]Methanesulfonamide ()

- Core Structure : Benzene sulfonamide with a chloroacetyl group at position 3.

- Substituents : Chloroacetyl (-COCH2Cl) vs. chloro/fluoro/propyl in the target compound.

- Key Differences :

- Chloroacetyl is a reactive electrophile, enabling nucleophilic substitution reactions, whereas the target’s chloro and fluoro groups are less reactive in such contexts.

- The propyl chain in the target compound may enhance lipophilicity (logP) compared to the smaller methyl group in this analog, affecting membrane permeability .

N-[4-(4-Fluorophenyl)-5-Formyl-6-Isopropyl-Pyrimidin-2-yl]-N-Methyl-Methanesulfonamide ()

- Core Structure : Pyrimidine ring vs. benzene ring.

- Substituents : Fluorophenyl, isopropyl, and formyl groups vs. chloro/fluoro/propyl.

- Key Differences :

Electronic and Steric Effects

- Halogen Influence: Fluorine’s electronegativity increases the sulfonamide’s acidity (lower pKa) compared to non-fluorinated analogs, enhancing solubility in basic media.

- N-Propyl Chain :

- The propyl group introduces steric bulk, which may hinder interactions with tight binding pockets but improve metabolic stability over shorter alkyl chains (e.g., methyl).

Data Table: Comparative Properties of Selected Sulfonamides

Research Findings and Implications

- Synergistic Halogen Effects : Dual halogenation (Cl, F) in the target compound may enhance antimicrobial activity by disrupting bacterial enzyme function, as seen in fluorinated sulfonamides like sulfa drugs .

- Metabolic Stability : The N-propyl group could reduce oxidative metabolism compared to methyl or ethyl chains, prolonging half-life in vivo.

- Synthetic Challenges: Introducing fluorine at position 2 may require regioselective electrophilic substitution, complicating synthesis compared to non-fluorinated analogs.

Biological Activity

4-Chloro-2-fluoro-N-propylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as a benzene ring substituted with a chloro and a fluoro group, along with a propyl chain and a sulfonamide functional group. This structure is significant as it influences the compound's solubility, permeability, and interaction with biological targets.

Antibacterial Activity

Research indicates that sulfonamides, including this compound, exhibit antibacterial properties through the inhibition of bacterial folate synthesis. This mechanism is crucial as it disrupts nucleic acid synthesis in bacteria. A study highlighted the compound's minimum inhibitory concentration (MIC) against various Gram-positive and Gram-negative bacteria, demonstrating its potential as an antibiotic agent.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 12.5 |

| Klebsiella pneumoniae | 25 |

These results suggest that the compound may be effective against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies.

Antiviral Activity

In addition to antibacterial effects, sulfonamides have shown promise in antiviral applications. For instance, derivatives of sulfonamides have been evaluated for their effectiveness against viruses such as Dengue virus (DENV) and Zika virus (ZIKV). In vitro studies revealed that certain sulfonamide derivatives could inhibit viral replication with low cytotoxicity profiles.

Case Study: Antiviral Efficacy

A study investigating the antiviral properties of sulfonamides found that compounds similar to this compound exhibited significant antiviral activity against DENV, outperforming standard antiviral treatments like ribavirin.

| Compound | EC50 (µM) | Comparison |

|---|---|---|

| 4-Chloro-2-fluoro... | 5.0 | More effective than ribavirin (EC50 = 30 µM) |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in folate synthesis in bacteria.

- Modulation of Viral Replication : By interfering with viral entry or replication processes, sulfonamides can reduce viral load in infected cells.

- Biofilm Disruption : Some studies suggest that sulfonamide derivatives can disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any drug. Preliminary studies indicate that derivatives of this compound demonstrate favorable absorption and distribution characteristics when administered orally.

| Parameter | Value |

|---|---|

| Bioavailability | >50% |

| Half-life | 6 hours |

| Peak plasma concentration (Cmax) | 2376 ng/mL |

These pharmacokinetic properties suggest that the compound could be effectively utilized in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for 4-chloro-2-fluoro-N-propylbenzene-1-sulfonamide?

- Methodological Answer : The synthesis involves multi-step organic reactions starting with sulfonylation of the benzene ring. Key steps include:

- Chlorination and fluorination : Use Cl₂ or SOCl₂ for chlorination at the 4-position, followed by fluorination with KF or HF under controlled temperatures (40–60°C) .

- Sulfonamide formation : React the intermediate with propylamine in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 6–12 hours .

- Yield optimization : Catalysts like DMAP or triethylamine improve selectivity, reducing side products such as over-alkylated derivatives .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and NMR to verify substituent positions. Fluorine’s strong deshielding effect aids in identifying the 2-fluoro group .

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using APEX2 software) resolves bond angles and confirms the sulfonamide’s planar geometry .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z calculated for C₁₀H₁₂ClFN₂O₂S: 294.02) .

Q. What are the key physicochemical properties relevant to its stability in experimental settings?

- Methodological Answer : Key properties include:

- Thermal stability : Decomposition occurs above 200°C (TGA data). Store at 2–8°C to prevent degradation .

- Solubility : Soluble in DMSO (>10 mg/mL) but limited in water (<0.1 mg/mL). Use sonication for aqueous suspensions .

- pH sensitivity : Stable at pH 6–8; avoid strong acids/bases to prevent sulfonamide hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer : Address discrepancies via:

- Assay standardization : Normalize cell lines (e.g., HepG2 vs. HEK293) and control for batch-to-batch compound purity .

- Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal calorimetry) to quantify binding affinities to proposed targets (e.g., carbonic anhydrase isoforms) .

- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., anti-inflammatory activity ranges: 1.2–5.6 μM) and identify outliers linked to assay conditions .

Q. What computational methods are effective in predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cyclooxygenase-2). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- QSAR modeling : Corporate substituent effects (Cl, F, propyl) on bioactivity using descriptors like Hammett σ constants and logP values .

- ADMET prediction : Tools like SwissADME predict metabolic pathways (e.g., cytochrome P450 interactions) and toxicity risks .

Q. What strategies mitigate side reactions during functionalization of the sulfonamide group?

- Methodological Answer :

- Protecting groups : Temporarily protect the sulfonamide with Boc (tert-butoxycarbonyl) before introducing electrophiles .

- Regioselective alkylation : Use bulky bases (e.g., LDA) to direct substitution away from the sulfonamide nitrogen .

- Reaction monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and adjust conditions (e.g., temperature, stoichiometry) in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.